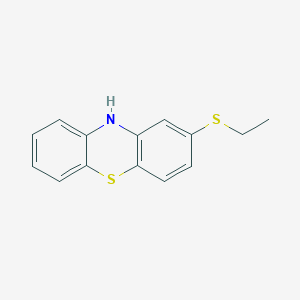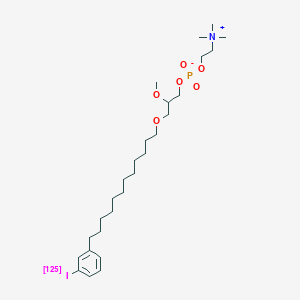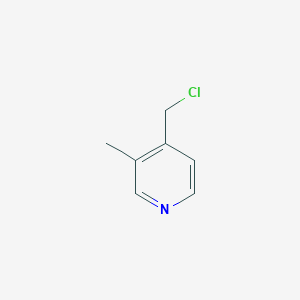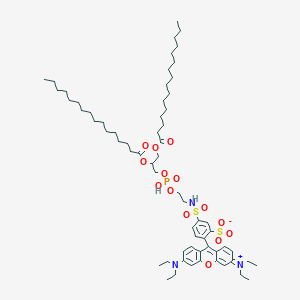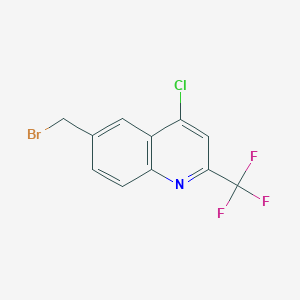![molecular formula C7H10O2 B054531 1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one CAS No. 124031-52-3](/img/structure/B54531.png)
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one, commonly known as dihydrofuran-2-one, is a cyclic organic compound with a molecular formula of C6H8O2. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of dihydrofuran-2-one varies depending on the specific drug it is used to synthesize. However, it is known to have a variety of pharmacological effects, including vasodilation, anti-inflammatory activity, and antifungal activity.
Biochemical and Physiological Effects:
Dihydrofuran-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in regulating blood pressure. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, it has been shown to have antifungal activity against a variety of fungal species.
Advantages and Limitations for Lab Experiments
One of the main advantages of dihydrofuran-2-one is its versatility as a building block for the synthesis of various drugs. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it can be difficult to work with due to its high reactivity and potential for polymerization.
Future Directions
There are several potential future directions for research on dihydrofuran-2-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that dihydrofuran-2-one derivatives have the ability to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. Another area of interest is its potential use as an antifungal agent. Further research is needed to determine the efficacy and safety of dihydrofuran-2-one derivatives for these and other potential therapeutic applications.
Synthesis Methods
Dihydrofuran-2-one can be synthesized through a variety of methods, including the reaction of 2-butanone with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. Another method involves the reaction of 1,4-dioxane with acetaldehyde in the presence of a base, such as sodium hydroxide. The resulting product is then oxidized with chromic acid to yield dihydrofuran-2-one.
Scientific Research Applications
Dihydrofuran-2-one has been extensively studied for its potential therapeutic applications. It is commonly used as a building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
CAS RN |
124031-52-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-[(2R)-2,5-dihydrofuran-2-yl]propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-3,7H,4-5H2,1H3/t7-/m0/s1 |
InChI Key |
AEJCBANCTMGQHU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)C[C@@H]1C=CCO1 |
SMILES |
CC(=O)CC1C=CCO1 |
Canonical SMILES |
CC(=O)CC1C=CCO1 |
synonyms |
2-Propanone, 1-(2,5-dihydro-2-furanyl)-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



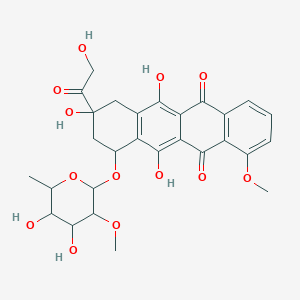


![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)

